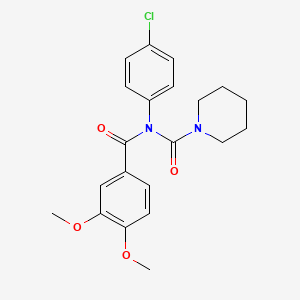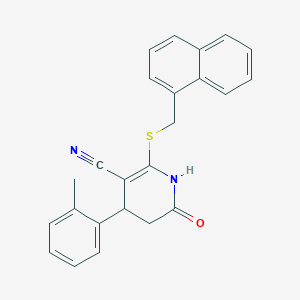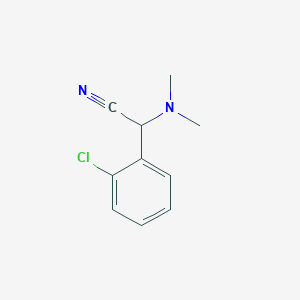
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate" is a chemical entity that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their chemical and biological properties. These compounds include derivatives of benzoic acid with various substituents that have been evaluated for their potential as antiproliferative agents and tubulin inhibitors, which are important targets in cancer therapy .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted benzoic acids with other chemical entities. For example, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid and 3-nitrobenzoic acid, respectively, using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . Similarly, 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophene derivatives were synthesized and evaluated for their biological activity . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers were computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, and the geometrical parameters obtained from X-ray diffraction (XRD) studies were in agreement with the calculated values . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For instance, the stability of the molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis . The HOMO and LUMO analysis are used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity . These analyses could provide insights into the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. The first hyperpolarizability and infrared intensities of these compounds have been reported, which are important for understanding their nonlinear optical properties . Additionally, the Molecular Electrostatic Potential (MEP) was performed by the DFT method, which can be used to predict sites of electrophilic attack and nucleophilic reactions . These properties are essential for the comprehensive analysis of "this compound."
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacological Potential
Compounds with structural features similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, such as benzothiazoles and their derivatives, have been extensively studied for their pharmacological properties. Benzothiazoles, for instance, have been identified as possessing a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Some derivatives have been explored for their potential as antitumor agents, highlighting the relevance of this chemical scaffold in drug discovery and development. These findings underscore the therapeutic potential of compounds within this chemical family, suggesting that the specific compound may also offer valuable pharmacological properties awaiting exploration (Kamal et al., 2015).
Environmental Science and Pollutant Degradation
Research has also delved into the environmental applications of compounds with functionalities related to this compound. For example, studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into the environmental impact and biodegradability of certain chemical compounds. Understanding the environmental pathways and degradation mechanisms of related compounds can inform the development of strategies to mitigate pollution and enhance the bioremediation of contaminated sites (Haman et al., 2015).
Synthesis Methodologies and Chemical Transformations
The synthesis and transformation of benzothiazole derivatives represent a significant area of research, providing valuable insights into the chemical reactivity and potential applications of these compounds in various domains, including materials science and organic synthesis. Advanced synthetic methodologies enable the functionalization of the benzothiazole moiety, expanding the utility of these compounds in creating novel materials and pharmacologically active molecules. Such research not only advances our understanding of these chemical structures but also opens up new avenues for the application of similar compounds in diverse scientific fields (Zhilitskaya et al., 2021).
Propiedades
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-5-4-6-14(20)7-12/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGBZAUIAGDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)



![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)